PROTAC Axl Degrader 1
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Overview
Description
PROTAC Axl Degrader 1 is a potent and selective compound designed to target and degrade the Axl receptor tyrosine kinase. This compound exhibits significant in vitro anti-proliferative and anti-migratory activities, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Axl Degrader 1 involves the creation of a heterobifunctional molecule that links a ligand for the Axl receptor with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:
Formation of the Axl ligand: This step involves synthesizing a molecule that specifically binds to the Axl receptor.
Formation of the E3 ligase ligand: This step involves synthesizing a molecule that binds to an E3 ubiquitin ligase.
Linker attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: for the initial synthesis steps.
Continuous flow reactors: for the linker attachment to ensure high yield and purity.
Purification processes: such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
PROTAC Axl Degrader 1 undergoes several types of chemical reactions:
Substitution reactions: During the synthesis, various substitution reactions are employed to attach functional groups to the core structure.
Coupling reactions: These are used to attach the linker to the ligands.
Oxidation and reduction reactions: These may be involved in modifying the ligands to achieve the desired binding affinity.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium-based catalysts).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure specificity and yield.
Major Products
The major product of these reactions is the fully synthesized this compound, which is then purified and characterized for its biological activity .
Scientific Research Applications
PROTAC Axl Degrader 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of the Axl receptor and its downstream effects.
Biology: Helps in understanding the role of Axl in cellular processes such as proliferation and migration.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers that overexpress the Axl receptor.
Mechanism of Action
PROTAC Axl Degrader 1 functions by inducing the degradation of the Axl receptor through the ubiquitin-proteasome system. The compound forms a ternary complex with the Axl receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the Axl receptor. This mechanism effectively reduces the levels of Axl in cells, inhibiting its signaling pathways and resulting in anti-proliferative and anti-migratory effects .
Comparison with Similar Compounds
Similar Compounds
PROTAC Axl Degrader 2: Another degrader targeting the Axl receptor with similar mechanisms but potentially different binding affinities and linker structures.
Bromodomain (BRD) Degraders: Target different proteins but utilize the same PROTAC technology for protein degradation.
Cyclin Dependent Kinase (CDK) Degraders: Target CDKs using similar heterobifunctional molecules
Uniqueness
PROTAC Axl Degrader 1 is unique in its high selectivity and potency for the Axl receptor, with an IC50 of 0.92 µM. Its ability to induce mehuosis (a form of cell death) and its significant anti-proliferative and anti-migratory activities distinguish it from other PROTACs .
Properties
Molecular Formula |
C40H43N11O4 |
---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanamide |
InChI |
InChI=1S/C40H43N11O4/c41-39-46-40(49-51(39)34-21-19-31(47-48-34)27-10-5-4-6-11-27)44-28-17-15-26(16-18-28)24-43-35(52)14-7-2-1-3-8-23-42-32-13-9-12-29-30(32)25-50(38(29)55)33-20-22-36(53)45-37(33)54/h4-6,9-13,15-19,21,33,42H,1-3,7-8,14,20,22-25H2,(H,43,52)(H,45,53,54)(H3,41,44,46,49) |
InChI Key |
MJLYJIABKSUTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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